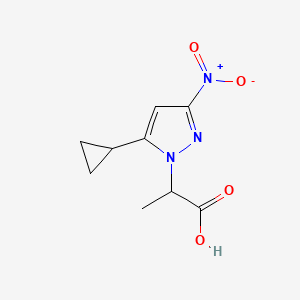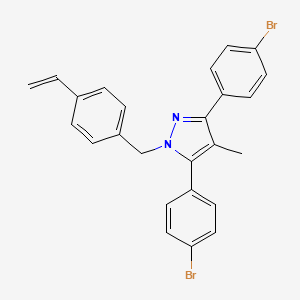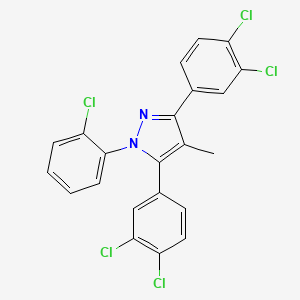
1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl and dichlorophenyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.
Substitution reactions: Introduction of chlorophenyl and dichlorophenyl groups can be done via electrophilic aromatic substitution or cross-coupling reactions using palladium or copper catalysts.
Industrial production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions: Typical reagents include palladium catalysts for cross-coupling, strong acids or bases for cyclization, and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-(2-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds:
Similar compounds: Examples include 1-(2-chlorophenyl)-3-(3,4-dichlorophenyl)urea and 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
Uniqueness: The unique substitution pattern on the pyrazole ring and the presence of multiple chlorophenyl groups distinguish it from other pyrazole derivatives, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C22H13Cl5N2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H13Cl5N2/c1-12-21(13-6-8-15(23)18(26)10-13)28-29(20-5-3-2-4-17(20)25)22(12)14-7-9-16(24)19(27)11-14/h2-11H,1H3 |
InChI Key |
BLYSQQYXISIHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912495.png)
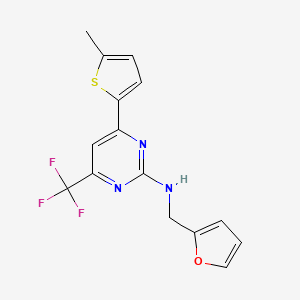
![N-cyclohexyl-6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912502.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912510.png)
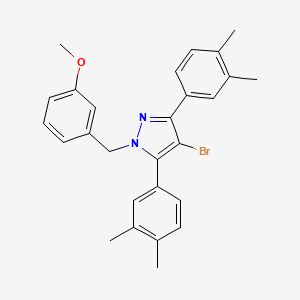
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B10912516.png)
![5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B10912524.png)
![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide](/img/structure/B10912527.png)

![1,3-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912542.png)
![[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10912555.png)
